molecular formula C17H17N3O3S B2992590 N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide CAS No. 403727-74-2

N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

Cat. No.: B2992590
CAS No.: 403727-74-2
M. Wt: 343.4
InChI Key: PICFYWUXMWUXFQ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a furan ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide typically involves multiple steps One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline coreThe thioxo group is then incorporated using a thiourea derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-phenylacetamide
  • N-(2-furylmethyl)-3-(4-morpholinyl)-1-propanamine
  • N-(2-furylmethyl)-2,3,4-trimethoxybenzamide

Uniqueness

N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is unique due to its combination of a quinazoline core, a furan ring, and a thioxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-7-20-16(22)13-6-5-11(9-14(13)19-17(20)24)15(21)18-10-12-4-3-8-23-12/h3-6,8-9H,2,7,10H2,1H3,(H,18,21)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICFYWUXMWUXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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